molecular formula C23H23ClN2O3 B2628916 5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one CAS No. 898465-47-9

5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B2628916
CAS No.: 898465-47-9
M. Wt: 410.9
InChI Key: NHXZWTUVLVMVCZ-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyranone core substituted with a chlorophenyl group and a phenylpiperazine moiety, making it a versatile molecule for various applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps, starting with the preparation of the pyranone core. The chlorophenyl group is introduced via a nucleophilic substitution reaction, while the phenylpiperazine moiety is attached through a reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one apart is its unique combination of a pyranone core with both chlorophenyl and phenylpiperazine groups. This structure provides a versatile platform for further chemical modifications and applications in diverse fields .

Properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c24-19-8-6-18(7-9-19)16-29-23-17-28-21(14-22(23)27)15-25-10-12-26(13-11-25)20-4-2-1-3-5-20/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXZWTUVLVMVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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